6-Bromo-3-(piperidin-4-yl)imidazo[1,2-a]pyridine
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Overview
Description
6-Bromo-3-(piperidin-4-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a bromine atom and a piperidine ring in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(piperidin-4-yl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyridine with α-bromoketones in the presence of a base. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium persulfate (K2S2O8) and iodine (I2) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(piperidin-4-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups attached to the core structure, enhancing their biological and chemical properties.
Scientific Research Applications
6-Bromo-3-(piperidin-4-yl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and receptor modulator.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(piperidin-4-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and piperidine ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound can interfere with signaling pathways and cellular processes, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide
- 6-(Imidazo[1,2-a]pyridin-6-yl)-quinazolin-4(3H)-one derivatives
- N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines
Uniqueness
6-Bromo-3-(piperidin-4-yl)imidazo[1,2-a]pyridine stands out due to the presence of the piperidine ring, which enhances its binding affinity and specificity towards certain biological targets. This structural feature differentiates it from other similar compounds and contributes to its unique biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C12H14BrN3 |
---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
6-bromo-3-piperidin-4-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H14BrN3/c13-10-1-2-12-15-7-11(16(12)8-10)9-3-5-14-6-4-9/h1-2,7-9,14H,3-6H2 |
InChI Key |
FGDGWRITWJQOIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CN=C3N2C=C(C=C3)Br |
Origin of Product |
United States |
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